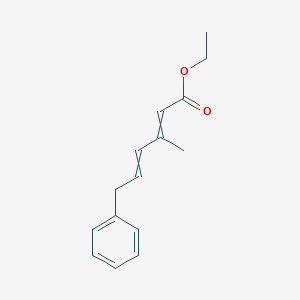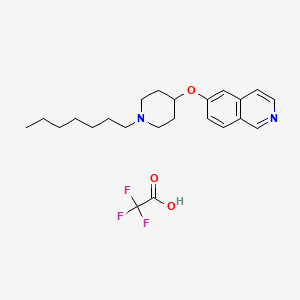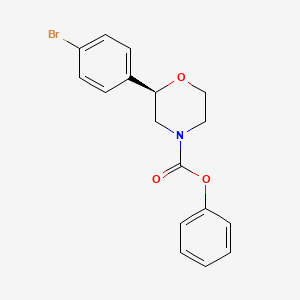
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
The synthesis of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-sulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
科学的研究の応用
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of thiadiazole-based drugs and their interactions with biological targets.
作用機序
The mechanism of action of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can be compared with other thiadiazole derivatives to highlight its unique properties:
Ethyl 3-(3-methyl-1,2,4-thiadiazole-5-sulfonyl)propanoate: Similar in structure but with a methyl group instead of a methoxy group, which can affect its biological activity and chemical reactivity.
Ethyl 3-(3-chloro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The presence of a chloro group can enhance the compound’s antimicrobial activity due to the electron-withdrawing nature of chlorine.
Ethyl 3-(3-nitro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The nitro group can significantly alter the compound’s electronic properties, potentially leading to different biological activities.
These comparisons help in understanding the structure-activity relationships and optimizing the design of new compounds with desired properties.
特性
CAS番号 |
922504-66-3 |
|---|---|
分子式 |
C8H12N2O5S2 |
分子量 |
280.3 g/mol |
IUPAC名 |
ethyl 3-[(3-methoxy-1,2,4-thiadiazol-5-yl)sulfonyl]propanoate |
InChI |
InChI=1S/C8H12N2O5S2/c1-3-15-6(11)4-5-17(12,13)8-9-7(14-2)10-16-8/h3-5H2,1-2H3 |
InChIキー |
VDTUWIGJDFPNKE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCS(=O)(=O)C1=NC(=NS1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
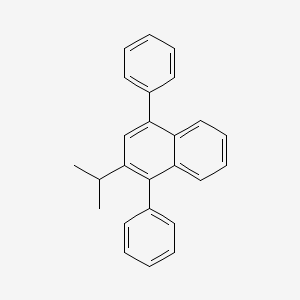
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
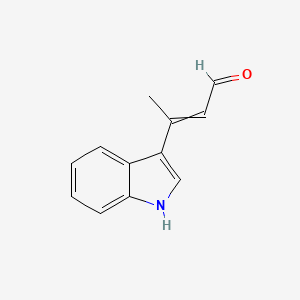
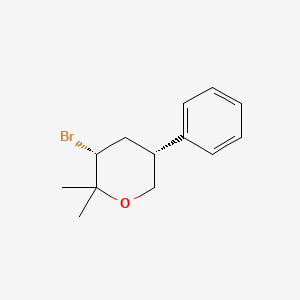

![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
